molecular formula C6H11BrCl3NO2 B14062251 N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide

N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide

Cat. No.: B14062251
M. Wt: 315.4 g/mol
InChI Key: VBGQEGYLDKODBX-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is a chemical compound with the molecular formula C6H11BrCl3NO2 and a molecular weight of 315.41 g/mol . This compound is known for its unique structure, which includes a trichloroethyl ester group and a hydrobromide salt. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide typically involves the esterification of N-Methyl-L-alanine with 2,2,2-trichloroethanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl ester group can undergo hydrolysis, releasing the active N-Methyl-L-alanine moiety, which can then interact with biological targets. The hydrobromide salt form enhances its solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the trichloroethyl ester group and the hydrobromide salt, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C6H11BrCl3NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate;hydrobromide

InChI

InChI=1S/C6H10Cl3NO2.BrH/c1-4(10-2)5(11)12-3-6(7,8)9;/h4,10H,3H2,1-2H3;1H/t4-;/m0./s1

InChI Key

VBGQEGYLDKODBX-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC.Br

Canonical SMILES

CC(C(=O)OCC(Cl)(Cl)Cl)NC.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.